molecular formula C10H11FO2 B13420372 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone CAS No. 335287-91-7

1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone

Cat. No.: B13420372
CAS No.: 335287-91-7
M. Wt: 182.19 g/mol
InChI Key: OVWRKPYFZSBAHS-UHFFFAOYSA-N
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Description

1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxy-methyl-propanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone typically involves the reaction of p-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of 1-(P-Fluorophenyl)-2-oxo-2-methyl-1-propanone.

    Reduction: Formation of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The hydroxy and carbonyl groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-hydroxy-2-methyl-1-propanone
  • 1-(3-Chloro-4-fluorophenyl)-2-hydroxy-2-methyl-1-propanone
  • 1-(4-Methoxyphenyl)-2-hydroxy-2-methyl-1-propanone

Uniqueness: 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity. This fluorine substitution can significantly influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

335287-91-7

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one

InChI

InChI=1S/C10H11FO2/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,13H,1-2H3

InChI Key

OVWRKPYFZSBAHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)F)O

Origin of Product

United States

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